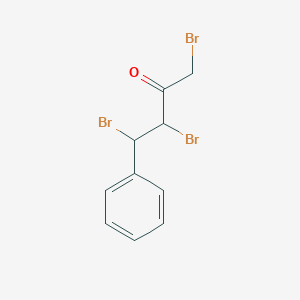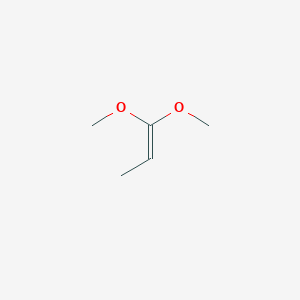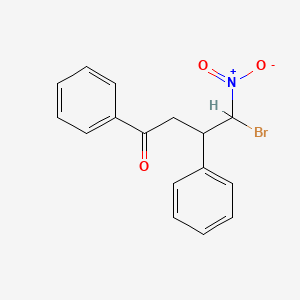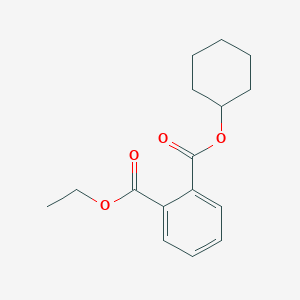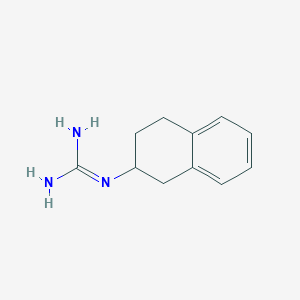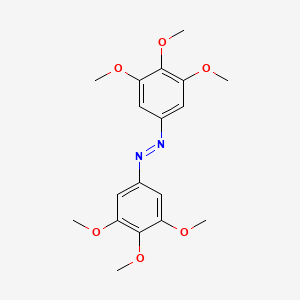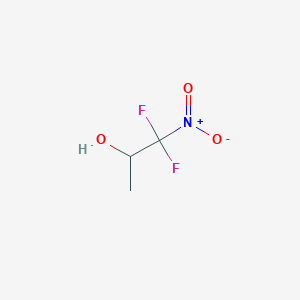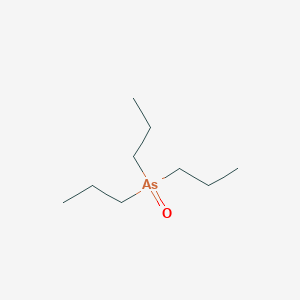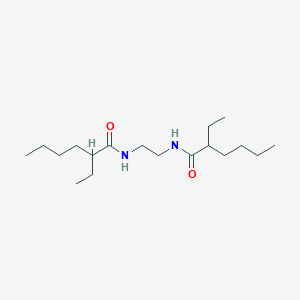
Carvenone oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of carvone and is known for its presence in essential oils of various aromatic plants
Méthodes De Préparation
Carvenone oxide can be synthesized through several methods. One common synthetic route involves the isomerization of 1,2-limonene oxide using montmorillonite as a catalyst under solvent-free conditions . This method can be enhanced using microwave-assisted isomerization, which affords this compound in high yield within a short time. Industrial production methods may involve similar catalytic processes, ensuring efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Carvenone oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the isomerization of 1,2-limonene oxide to this compound is catalyzed by montmorillonite . The major products formed from these reactions depend on the specific conditions and reagents used, but this compound is often a key intermediate or final product.
Applications De Recherche Scientifique
Carvenone oxide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound and its derivatives have shown promising antioxidant, antimicrobial, anti-inflammatory, and anticancer activities . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways. Additionally, this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The exact mechanism of action of carvenone oxide is not well-documented. its biological effects are likely mediated through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise molecular mechanisms underlying its diverse biological activities.
Comparaison Avec Des Composés Similaires
Carvenone oxide can be compared with other monoterpene ketones such as carvone, carvacrol, and thymol. While carvone oxide shares structural similarities with these compounds, it exhibits unique properties and applications. For example, carvone oxide has a moderate antibacterial effect compared to thymol and carvacrol . Its distinct chemical structure and reactivity make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5729-99-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
ROVXCLHKSQINCN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C1=O)O2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


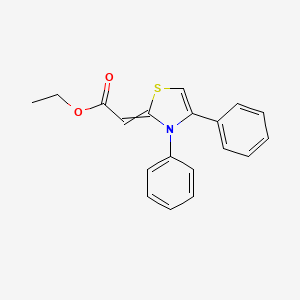
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
